二乙基亚磷酸酯

描述

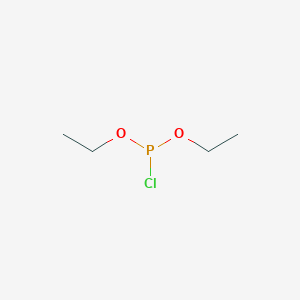

Diethyl chlorophosphite (DECP) is an organophosphorus compound composed of a chlorine atom covalently bonded to a phosphite ester. It is a colorless, odorless, and hygroscopic liquid with a melting point of -50°C and a boiling point of 106°C. DECP is miscible with water, alcohols, and ethers. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a flame retardant in plastics and textiles.

科学研究应用

磷酸化剂

二乙基亚磷酸酯是一种通用的磷酸化剂,适用于酯和内酯烯醇负离子 . 这意味着它可用于将磷酸基团引入这些化合物,这在各种化学反应中都是有用的。

有机磷酸酯的合成

它用于有机磷酸酯的合成 . 有机磷酸酯有广泛的应用,包括用作阻燃剂、增塑剂、杀虫剂和神经毒剂。

抗胆碱酯酶剂

二乙基亚磷酸酯被认为是抗胆碱酯酶剂,通过研究观察得出结论 . 抗胆碱酯酶剂是抑制乙酰胆碱酯酶的物质,乙酰胆碱酯酶负责分解体内的乙酰胆碱。 这在治疗阿尔茨海默病和重症肌无力等疾病方面具有潜在的应用。

神经毒剂模拟物的检测

基于异佛尔酮荧光团设计并合成了一种新的开启型探针(SWJT-20),用于检测神经毒剂模拟物二乙基亚磷酸酯(DCP) . 该探针可以使用紫外-可见或荧光光谱在 2 秒内快速响应 DCP,并在可见光或紫外光下伴随着溶液颜色的显着变化 .

纸质传感器开发

基于 SWJT-20,已制造出具有颜色/荧光响应的可视化的简易纸质传感器 . 这意味着二乙基亚磷酸酯可用于开发用于检测某些物质的纸基传感器。

DCP 蒸汽的检测

该探针可以通过气体扩散实验检测 DCP 蒸汽 . 此应用在需要检测空气中 DCP 的情况下特别有用,例如工业环境或化学物质泄漏事件。

作用机制

Target of Action

Diethyl chlorophosphite, an organophosphorus compound, primarily targets alcohols in organic synthesis . It is used to convert alcohols to the corresponding diethyl phosphate esters . This compound is also known to be a cholinesterase inhibitor , which means it can interfere with the breakdown of acetylcholine, a key neurotransmitter in the body .

Mode of Action

The mode of action of diethyl chlorophosphite involves its interaction with alcohols. In this process, it converts alcohols to the corresponding diethyl phosphate esters . This reaction is electrophilic in nature . When it acts as a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .

Biochemical Pathways

The primary biochemical pathway affected by diethyl chlorophosphite is the conversion of alcohols to diethyl phosphate esters . This pathway is crucial in organic synthesis. Additionally, by inhibiting cholinesterase, it impacts the cholinergic system in the body, affecting the transmission of nerve impulses .

Pharmacokinetics

It is known that this compound is highly toxic through dermal absorption This suggests that it can readily penetrate biological membranes and enter the systemic circulation

Result of Action

The result of diethyl chlorophosphite’s action is the formation of diethyl phosphate esters from alcohols . These esters are important in various chemical reactions and industrial processes. When it acts as a cholinesterase inhibitor, it can lead to an overstimulation of muscles and glands due to the accumulation of acetylcholine .

Action Environment

The action of diethyl chlorophosphite can be influenced by environmental factors. For instance, it is recommended to handle this compound only in a well-ventilated area or outdoors . This is because it can emit very toxic fumes of chloride and phosphorus oxides when heated to decomposition . Moreover, it is highly toxic through dermal absorption, indicating that it can readily interact with biological tissues .

安全和危害

未来方向

Diethyl chlorophosphite has been used in the detection of nerve agent mimic diethyl chlorophosphite (DCP), which is a significant development in the field of chemical detection . It has also been used as a versatile reagent in organic synthesis , indicating its potential for further applications in chemical research and industry.

生化分析

Biochemical Properties

It is known that the compound is electrophilic . This means it has a tendency to attract electrons, which could influence its interactions with various biomolecules.

Cellular Effects

It is known to be a corrosive and, as a cholinesterase inhibitor, highly toxic through dermal absorption . This suggests that it could have significant effects on cell function, potentially disrupting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo a nucleophilic substitution reaction with alcohols, leading to the formation of diethyl phosphate esters . This suggests that it could interact with biomolecules in a similar manner, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known to have a vapor pressure of 0.1 mmHg at 25 °C , suggesting that it could evaporate over time under certain conditions.

Metabolic Pathways

It is known that the compound can undergo controlled hydrolysis to give tetraethyl pyrophosphate , suggesting that it could be involved in similar metabolic pathways.

Transport and Distribution

Given its electrophilic nature , it could potentially interact with various transporters or binding proteins.

属性

IUPAC Name |

chloro(diethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHWYSOQHNMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060430 | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

589-57-1 | |

| Record name | Diethyl chlorophosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phosphorochloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHOSPHOROCHLORIDITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F414S3V8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Diethyl chlorophosphite acts as a reducing agent, converting nitro compounds to their corresponding amines. [] The reaction mechanism involves a series of electron transfers and rearrangements. []

A: Yes, research has shown that DECP exhibits chemoselectivity and can target various oxygenated functional groups, including N-oxides, epoxides, sulfones, sulfoxides, hydroxylamines, ketoximes, and aldoximes. []

ANone: Diethyl chlorophosphite has the molecular formula C4H10ClO2P and a molecular weight of 156.56 g/mol.

A: Researchers frequently utilize techniques such as FT-IR, GC-MS, 31P NMR, and 27Al NMR to characterize DECP and analyze its reactions. [, ]

ANone: Diethyl chlorophosphite is sensitive to moisture and air, requiring handling under inert conditions.

ANone: DECP acts as a reagent in various reactions, including:

- Phosphorylation: It facilitates the phosphorylation of alcohols, amines, and other nucleophiles. [, , ]

- Glycosylation: DECP mediates glycosylation reactions, particularly with exo-glycals, leading to the formation of glycosides. []

- Cycloaddition: It participates in cycloaddition reactions, for example, with norbornadiene to form tetracyclic phosphinate esters. []

- Reduction: As mentioned earlier, DECP reduces nitro compounds to amines. []

A: The mechanism typically involves the nucleophilic attack of the target molecule on the phosphorus atom of DECP, followed by the elimination of chloride. [, , ] The resulting phosphite ester can be further oxidized to the corresponding phosphonate.

A: While specific computational studies focusing solely on DECP are limited in the provided literature, researchers commonly utilize computational tools to study reaction mechanisms, transition states, and intermediates involved in DECP-mediated transformations. [, ]

ANone: Although specific SAR studies on DECP are not extensively covered in the provided literature, it's important to note that modifications to the alkoxy groups or the introduction of substituents on the phosphorus atom can significantly alter the reactivity and selectivity of DECP in various reactions.

ANone: The provided literature primarily focuses on the synthetic applications and reactivity of diethyl chlorophosphite as a chemical reagent. Therefore, information related to aspects like pharmacology, toxicology, environmental impact, or clinical applications is outside the scope of these research papers and cannot be answered from the provided context.

A: Early research recognized DECP as a reducing agent for nitro compounds. [] Subsequent studies expanded its applications to include phosphorylation, glycosylation, and cycloaddition reactions, highlighting its versatility as a reagent in organic synthesis. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)